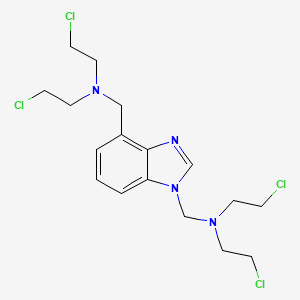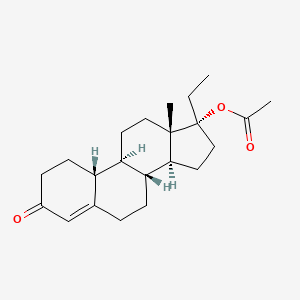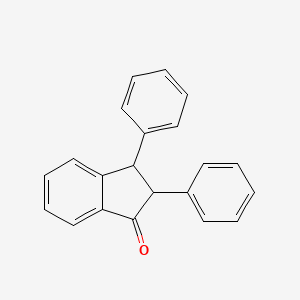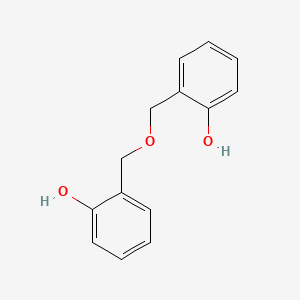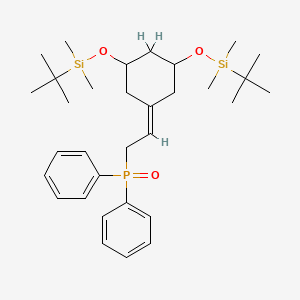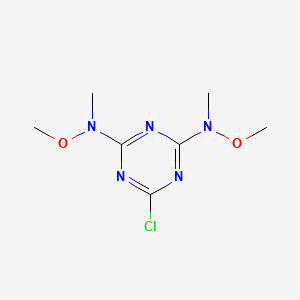
Triethyltin cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyltin cyanide is an organotin compound with the chemical formula (C2H5)3SnCN. It is a member of the organotin family, which includes compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and its potential toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethyltin cyanide can be synthesized through the reaction of triethyltin chloride with sodium cyanide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
(C2H5)3SnCl+NaCN→(C2H5)3SnCN+NaCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and closed reactors helps in managing the toxic nature of the reagents and products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized tin compounds.
Reduction: It can be reduced to form triethyltin hydride.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized tin compounds.
Reduction: Triethyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyltin cyanide has several applications in scientific research:
Biology: Studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
Mecanismo De Acción
The mechanism of action of triethyltin cyanide involves its interaction with cellular components. It can inhibit various enzymes and disrupt cellular processes. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, leading to cellular hypoxia. The tin moiety can interact with proteins and nucleic acids, causing structural and functional disruptions.
Comparación Con Compuestos Similares
Trimethyltin cyanide: Similar in structure but with methyl groups instead of ethyl groups.
Triethyltin chloride: Similar but with a chloride group instead of cyanide.
Triphenyltin cyanide: Contains phenyl groups instead of ethyl groups.
Uniqueness: Triethyltin cyanide is unique due to its specific combination of ethyl groups and a cyanide moiety. This combination imparts distinct chemical reactivity and biological effects compared to other organotin compounds.
Propiedades
Número CAS |
2232-68-0 |
|---|---|
Fórmula molecular |
C7H15NSn |
Peso molecular |
231.91 g/mol |
Nombre IUPAC |
triethylstannylformonitrile |
InChI |
InChI=1S/3C2H5.CN.Sn/c4*1-2;/h3*1H2,2H3;; |
Clave InChI |
WRHYYGWUSXGMRU-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








